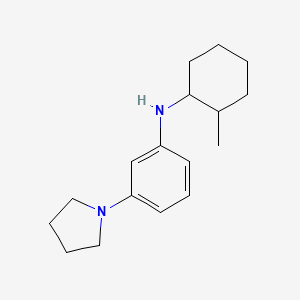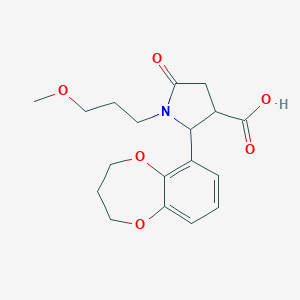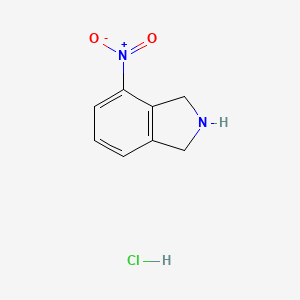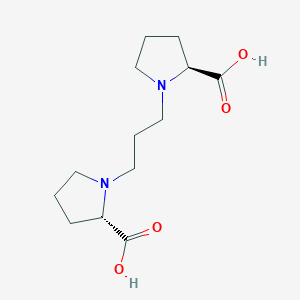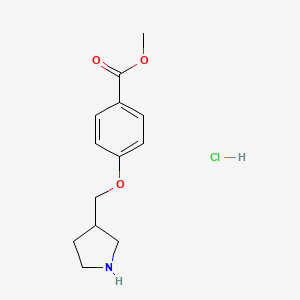
Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is a chemical compound with the IUPAC name "methyl 4- (3-pyrrolidinyl)benzoate hydrochloride" . It is used extensively in scientific research due to its versatile nature, which allows for various applications ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code "1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H" . The molecular formula is "C13H18ClNO3" , and the molecular weight is 241.72 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.72 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Applications De Recherche Scientifique
Cognitive Enhancement and Anxiolytic Activity
Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride, also known as ABT-089 (S-4), is a 3-pyridyl ether class nicotinic acetylcholine receptor (nAChR) ligand. It has shown positive effects in both rodent and primate models for cognitive enhancement and exhibits anxiolytic activity. Furthermore, ABT-089 demonstrates a reduced propensity to activate peripheral ganglionic type receptors. This makes it a promising candidate for treating cognitive disorders (Lin et al., 1997).
Photophysical Properties
The study of S, N, and Se-modified methyl salicylate derivatives, which include compounds structurally similar to Methyl 4-(3-pyrrolidinylmethoxy)benzoate, has been conducted to understand their photophysical properties. These derivatives have distinct absorption spectra and characteristic emission features, which are significant in the field of photophysics and could have potential applications in various technologies (Yoon et al., 2019).
Antimicrobial Activity
A study on substituted pyridyl 4-chlorobenzoates, which are structurally related to Methyl 4-(3-pyrrolidinylmethoxy)benzoate, revealed their potential as antimicrobial agents. Specifically, their activity against gram-negative and gram-positive bacteria was noted, highlighting their relevance in developing new antibacterial treatments (Eldeab, 2019).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of compounds similar to Methyl 4-(3-pyrrolidinylmethoxy)benzoate is important for understanding their physicochemical properties and potential applications. The molecular structures of these compounds have been investigated using techniques like X-ray diffraction and density functional theory (DFT), which provide insights into their potential utility in various scientific fields (Huang et al., 2021).
Mécanisme D'action
The mechanism of action for “Methyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride” is not specified in the search results. Its mechanism of action would depend on the specific context of its use, particularly in drug discovery or material synthesis.
Propriétés
IUPAC Name |
methyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-2-4-12(5-3-11)17-9-10-6-7-14-8-10;/h2-5,10,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZUOYGSSYGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



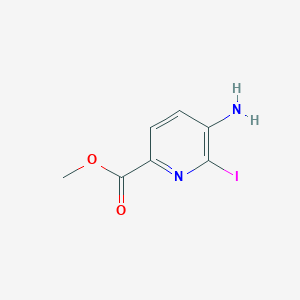




![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B1424469.png)
![1-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B1424470.png)
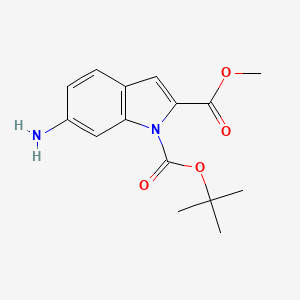
![rac-1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B1424473.png)
![Methyl 6-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1424474.png)
